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2,6-dichloro-N-(4-methoxyphenyl)benzamide
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Overview
Description
2,6-dichloro-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11Cl2NO2 It is a benzamide derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and a methoxy group at the 4 position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2,6-dichlorobenzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, can be achieved through high-throughput methods. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the amide moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-dichloro-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-methoxyphenyl)methylbenzamide
- 2,6-dichloro-N-(4-methoxyphenyl)prop-2-en-1-one
- 2,6-dichloro-N,N-dimethylpyridine-4-amine
Uniqueness
2,6-dichloro-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Introduction
2,6-Dichloro-N-(4-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C15H13Cl2N\O
- Molecular Weight : 303.17 g/mol
- IUPAC Name : this compound
This structure includes two chlorine atoms and a methoxy group attached to a benzamide framework, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, which is crucial for its anticancer properties.
- Cell Signaling Modulation : The compound can affect various signaling pathways by binding to receptors or other proteins involved in cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microbes.
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 22 | 50 |
Escherichia coli | 20 | 40 |
Pseudomonas aeruginosa | 21 | 30 |
These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. For instance, one study evaluated its effects on various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast) | 15 |
A549 (lung) | 12 |
HCT-116 (colon) | 10 |
These findings indicate that the compound exhibits cytotoxic effects against multiple cancer types, suggesting its potential as an anticancer therapeutic agent.
Case Studies
-
Skin Depigmentation Study :
A study investigated the skin-depigmenting effects of a related compound, revealing that it inhibited melanin production by approximately 30% in melan-a cells without significant cytotoxicity. This suggests potential applications in dermatological treatments . -
Antitumor Screening :
The National Cancer Institute's Developmental Therapeutics Program screened various derivatives of benzamides, including related compounds, showing promising activity against leukemia and melanoma cell lines. These results support further investigation into the structure-activity relationship of similar compounds .
Properties
IUPAC Name |
2,6-dichloro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-10-7-5-9(6-8-10)17-14(18)13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQBBKHGSSKMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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